N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a bromophenyl group, a chlorophenyl group, and a pyridazinone moiety
Preparation Methods
The synthesis of N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the bromophenyl and chlorophenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.
Scientific Research Applications
N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can be compared with other similar compounds, such as:
N-(3-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: This compound has a fluorophenyl group instead of a chlorophenyl group.
N-(3-bromophenyl)-2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: This compound has a methylphenyl group instead of a chlorophenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13BrClN3O2 |
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Molecular Weight |
418.7 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C18H13BrClN3O2/c19-13-2-1-3-15(10-13)21-17(24)11-23-18(25)9-8-16(22-23)12-4-6-14(20)7-5-12/h1-10H,11H2,(H,21,24) |
InChI Key |
MAQMOQRVAISTAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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